Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-
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Overview
Description
3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, making it a valuable molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a suitable halide precursor.
Attachment of the Chlorophenoxy Methyl Group: The chlorophenoxy methyl group can be attached through an etherification reaction, where a chlorophenol reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole
- 3-(4-Chlorophenyl)-5-((4-bromophenoxy)methyl)-4,5-dihydroisoxazole
- 3-(4-Fluorophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole
Uniqueness
3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole is unique due to the specific combination of bromine and chlorine substituents, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Properties
CAS No. |
827628-53-5 |
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Molecular Formula |
C16H13BrClNO2 |
Molecular Weight |
366.63 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H13BrClNO2/c17-12-3-1-11(2-4-12)16-9-15(21-19-16)10-20-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2 |
InChI Key |
OZIZWSAATQWNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)Br)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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